molecular formula C6H8NO4- B1234078 N-Methyl-2-oxoglutaramate

N-Methyl-2-oxoglutaramate

Cat. No.: B1234078
M. Wt: 158.13 g/mol
InChI Key: MOIJYNHJLPUMNX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-oxoglutaramate is a 2-oxo monocarboxylic acid anion. It derives from a 2-oxoglutaramate. It is a conjugate base of a N-methyl-2-oxoglutaramic acid.

Scientific Research Applications

  • Inhibition of JMJD2 Histone Demethylases :

    • N-Methyl-2-oxoglutaramate, as a derivative of N-oxalyl-d-tyrosine, is involved in inhibiting JMJD2 subfamily of histone demethylases. These enzymes play a crucial role in epigenetic regulation by demethylating Nε-methylated lysine residues in histones (Rose et al., 2010).
  • Role in Histone Demethylation Process :

    • The compound is significant in the study of 2OG oxygenase histone demethylase (HDM) subfamily, which catalyzes the demethylation of N-methylated lysine residues in histone tails. This process is critical for gene activation and silencing (Hopkinson et al., 2010).
  • Distinguishing Hydroxylases and Demethylases :

    • Research into the structure-function relationships of human JmjC oxygenases (which include demethylases) has been informed by studies on 2OG-dependent oxygenases. This includes understanding the difference in product stability between hydroxylation and demethylation reactions (Markolovic et al., 2016).
  • Inhibition of FTO Protein :

    • This compound derivatives are also explored as inhibitors of the FTO protein, a 2OG-dependent N-methyl nucleic acid demethylase. Inhibition of FTO is a potential target for anti-obesity medicines (Aik et al., 2013).
  • Role in Ribosomal Oxygenases :

    • 2OG-dependent oxygenases, including those influenced by this compound, are involved in hydroxylation of transfer RNA and ribosomal proteins. This is crucial in cellular growth and translation accuracy (Chowdhury et al., 2014).
  • AspH Enzyme Modulation :

    • Studies on derivatives of 2OG, including this compound, help in understanding the modulation of AspH, a human 2OG oxygenase involved in protein biosynthesis (Brewitz et al., 2020).
  • Overview of 2OGXs in Biological Processes :

    • The compound is significant in the study of 2OG-dependent oxygenases (2OGXs), which play diverse roles in biology, including transcriptional regulation and fatty acid metabolism (Islam et al., 2018).
  • Monitoring 2-Oxoglutarate Metabolism :

    • This compound is relevant in methods developed to monitor 2-oxoglutarate metabolism at the cellular level, which is crucial in understanding metabolic alterations in tumor cells (Zhang & Ye, 2014).
  • High-Throughput Screening for JMJD2 Inhibitors :

    • The compound's derivatives are used in high-throughput kinetic assays to identify inhibitors of JMJD2, a family of 2-oxoglutarate-dependent histone demethylases (Sakurai et al., 2010).

Properties

Molecular Formula

C6H8NO4-

Molecular Weight

158.13 g/mol

IUPAC Name

5-(methylamino)-2,5-dioxopentanoate

InChI

InChI=1S/C6H9NO4/c1-7-5(9)3-2-4(8)6(10)11/h2-3H2,1H3,(H,7,9)(H,10,11)/p-1

InChI Key

MOIJYNHJLPUMNX-UHFFFAOYSA-M

SMILES

CNC(=O)CCC(=O)C(=O)[O-]

Canonical SMILES

CNC(=O)CCC(=O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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